molecular formula C17H15NS2 B12601486 [(Anthracen-9-yl)methyl]methylcarbamodithioic acid CAS No. 917948-49-3

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid

Cat. No.: B12601486
CAS No.: 917948-49-3
M. Wt: 297.4 g/mol
InChI Key: JKURHJBXIYBDKV-UHFFFAOYSA-N
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Description

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is a compound that features an anthracene moiety, which is known for its applications in organic electronics and photonics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid typically involves the reaction of anthracene derivatives with methylcarbamodithioic acid. One common method includes the use of anthracene-9-carbaldehyde as a starting material, which undergoes a series of reactions including nucleophilic addition and subsequent functional group transformations to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the anthracene moiety, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various hydroanthracene compounds.

Scientific Research Applications

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid involves its interaction with molecular targets through its anthracene moiety. This interaction can lead to various photophysical and photochemical effects, making it useful in applications like fluorescence imaging and organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is unique due to its specific combination of the anthracene moiety with the carbamodithioic acid group. This combination imparts distinct photophysical properties and reactivity, making it valuable for specialized applications in organic electronics and photonics.

Biological Activity

[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃S₂
  • Molecular Weight : 273.41 g/mol

This compound features an anthracene moiety, which is known for its photochemical properties and potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, compounds derived from anthracene have shown significant activity against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro tests demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Notably, it has shown promising results against several cancer cell lines, including:

  • Liver carcinoma (HepG2)
  • Breast carcinoma

In a comparative study, the compound exhibited cytotoxic effects with an IC50 value lower than that of Adriamycin, a commonly used chemotherapeutic agent. This suggests that this compound may have selective toxicity towards cancer cells while sparing normal cells .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interference with DNA replication : Compounds with anthracene structures are known to intercalate into DNA, disrupting replication and transcription processes.
  • Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Reactive oxygen species (ROS) generation : The compound may enhance oxidative stress in microbial and cancer cells, leading to cell damage and death.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of anthracene derivatives included this compound. The results indicated that at a concentration of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 90%, demonstrating its potential as an effective antimicrobial agent .

Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties, this compound was tested against HepG2 cells. The findings revealed an IC50 value of 4.5 µM, significantly lower than that of Adriamycin (6.0 µM), suggesting superior efficacy in targeting liver cancer cells .

Data Tables

Activity Type Tested Pathogen/Cell Line IC50/MIC (µM/µg/mL) Reference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli40 µg/mL
AnticancerHepG24.5 µM
AnticancerBreast carcinoma5.0 µM

Properties

CAS No.

917948-49-3

Molecular Formula

C17H15NS2

Molecular Weight

297.4 g/mol

IUPAC Name

anthracen-9-ylmethyl(methyl)carbamodithioic acid

InChI

InChI=1S/C17H15NS2/c1-18(17(19)20)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3,(H,19,20)

InChI Key

JKURHJBXIYBDKV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=S)S

Origin of Product

United States

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